Azaphen

Description

BenchChem offers high-quality Azaphen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azaphen including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

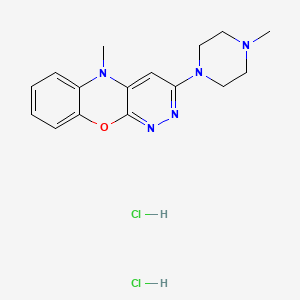

IUPAC Name |

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O.2ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;/h3-6,11H,7-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVWCKAYZSAUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179554 | |

| Record name | Azaphen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24853-80-3 | |

| Record name | Azaphen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024853803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaphen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOFEZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFB4TD413U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Pipofezine Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipofezine hydrochloride, also known as Azaphen, is a tricyclic antidepressant that has been in clinical use in some countries for decades. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Primarily functioning as a potent serotonin reuptake inhibitor, pipofezine also exhibits a complex pharmacology involving interactions with other neurotransmitter systems. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into its mechanism of action and providing available data on its chemical and biological characteristics.

Chemical Structure and Identification

Pipofezine hydrochloride is the dihydrochloride salt of pipofezine. Its chemical structure is characterized by a tetracyclic pyridazinobenzoxazine core with a methylpiperazinyl side chain.

Table 1: Chemical Identification of Pipofezine Hydrochloride

| Identifier | Value |

| IUPAC Name | 5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1][2]benzoxazine;dihydrochloride[1] |

| SMILES | CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl[1] |

| InChI Key | ZZVWCKAYZSAUKR-UHFFFAOYSA-N[1] |

| Molecular Formula | C₁₆H₂₁Cl₂N₅O[1] |

| Molecular Weight | 370.3 g/mol [1] |

| CAS Number | 24853-80-3[1] |

| Synonyms | Azaphen, Azafen, Pipofezin hydrochloride[1] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation development and pharmacokinetic profile. The available data for pipofezine hydrochloride are summarized below.

Table 2: Physicochemical Properties of Pipofezine Hydrochloride

| Property | Value |

| Physical State | Solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate. Soluble in DMSO. Water solubility is reported as 10 mM with sonication recommended. |

| Storage Temperature | Sealed in dry, Room Temperature. |

Pharmacological Profile and Mechanism of Action

Pipofezine is a tricyclic antidepressant with a primary mechanism of action as a potent inhibitor of serotonin reuptake.[2][3] This inhibition of the serotonin transporter (SERT) increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This is the principal mechanism underlying its antidepressant effects.

Beyond its primary target, pipofezine exhibits a broader pharmacological profile:

-

Antihistamine Activity: Pipofezine possesses sedative effects, which are strongly suggestive of antihistamine activity, likely through antagonism of the histamine H1 receptor.

-

Anticholinergic and Antiadrenergic Actions: While less definitively characterized, anticholinergic and antiadrenergic properties are considered likely contributors to its overall pharmacological and side-effect profile.

-

No Monoamine Oxidase (MAO) Inhibition: It is important to note that pipofezine does not inhibit monoamine oxidase, distinguishing it from MAOI antidepressants.

Signaling Pathways

The primary signaling pathway affected by pipofezine is the serotonin neurotransmission system. By blocking SERT, pipofezine prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to a prolonged presence of serotonin in the synapse, allowing for increased stimulation of postsynaptic serotonin receptors (5-HT receptors). The downstream consequences of enhanced serotonergic signaling are complex and involve the modulation of various intracellular signaling cascades that ultimately influence mood and behavior.

The sedative effects are likely mediated by the blockade of histamine H1 receptors, which are G-protein coupled receptors. Antagonism of these receptors in the central nervous system is a well-established mechanism for inducing sedation.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and analysis of pipofezine hydrochloride are limited. However, based on the chemical structure and general knowledge of related compounds, the following outlines represent plausible methodologies.

Conceptual Synthesis Workflow

The synthesis of pipofezine would likely involve a multi-step process culminating in the formation of the pyridazinobenzoxazine core and the subsequent attachment of the methylpiperazine side chain. A possible synthetic route could be conceptualized as follows:

Analytical Quality Control Workflow

The quality control of pipofezine hydrochloride would typically involve a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and potency.

A standard High-Performance Liquid Chromatography (HPLC) method for the analysis of pipofezine hydrochloride would likely utilize a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and buffer solution, with UV detection.

Conclusion

Pipofezine hydrochloride is a tricyclic antidepressant with a well-established primary mechanism of action as a serotonin reuptake inhibitor. Its broader pharmacological profile, including antihistamine, anticholinergic, and antiadrenergic activities, contributes to its overall clinical effects and side-effect profile. This technical guide has summarized the available information on its chemical structure, physicochemical properties, and mechanism of action. Further research to fully elucidate the specific details of its receptor interactions, downstream signaling pathways, and to develop and publish detailed, validated synthesis and analytical protocols would be of significant value to the scientific and pharmaceutical communities.

References

Azaphen (Pipofezine): A Technical Guide on its Historical Development and Clinical Application in Russia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaphen, the brand name for the active pharmaceutical ingredient pipofezine, is a tricyclic antidepressant that has been a part of the Russian pharmacopeia for over five decades. Developed in the Soviet Union, it represents a unique chapter in the history of psychopharmacology. This technical guide provides an in-depth overview of the historical development, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical application of Azaphen in Russia. The information is compiled from a variety of scientific and historical sources to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.

Historical Development

The story of Azaphen begins in the 1960s at the All-Union Scientific Research Chemical-Pharmaceutical Institute (VNIkhFI) in Moscow, a prominent center for pharmaceutical research in the Soviet Union. The synthesis of the novel compound, chemically known as 2-(4-Methyl-1-piperazinyl)-10-methyl-3,4-diazaphenoxazine dihydrochloride, was accomplished under the leadership of M.N. Shchukina, a distinguished Soviet chemist.[1]

Following its synthesis, the compound underwent extensive pharmacological evaluation in the laboratory of Professor M.D. Mashkovsky, a leading figure in Soviet pharmacology.[1] These preclinical studies elucidated its antidepressant properties and favorable safety profile compared to other antidepressants of that era.

Azaphen was officially approved for medical use in the USSR on June 1, 1970, by decree of the Ministry of Health.[2][3] For the subsequent two decades, it was widely used in clinical practice for the treatment of various depressive disorders.[4] Production of Azaphen was temporarily halted in the 1990s due to a shortage of necessary raw materials following the dissolution of the Soviet Union.[2] However, owing to continued clinical demand, its production was re-established in 2005.[1] In 2007, a modified-release formulation, Azaphen MV, was registered, offering a more convenient dosing regimen.[5]

Mechanism of Action

Azaphen is classified as a tricyclic antidepressant (TCA). Its primary mechanism of action is the non-selective inhibition of the neuronal reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE).[2][6] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic membrane, Azaphen increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission. This modulation of synaptic monoamine levels is believed to be the cornerstone of its therapeutic effect in depressive disorders.

A key distinguishing feature of Azaphen compared to many other TCAs is its negligible anticholinergic activity and its lack of effect on monoamine oxidase (MAO) activity.[2][4] This contributes significantly to its favorable tolerability profile. Additionally, Azaphen exhibits sedative and anxiolytic properties, which are likely attributable to its antihistaminergic effects, specifically antagonism of the histamine H1 receptor.

Signaling Pathway

The therapeutic effects of Azaphen are initiated by its interaction with presynaptic monoamine transporters. The subsequent increase in synaptic serotonin and norepinephrine leads to a cascade of downstream signaling events that are thought to underlie the clinical improvement in depressive symptoms. While specific studies on the downstream signaling of pipofezine are limited, the established pathways for TCAs involve the regulation of intracellular second messengers and gene expression. Enhanced serotonergic and noradrenergic signaling is known to influence the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF), which play crucial roles in neuroplasticity and neuronal survival.

Figure 1: Mechanism of action of Azaphen.

Experimental Protocols

Monoamine Reuptake Inhibition Assay (General Protocol)

The inhibitory activity of pipofezine on serotonin and norepinephrine reuptake would have been determined using in vitro assays with synaptosomes prepared from rodent brain tissue.

-

Synaptosome Preparation: Brain regions rich in serotonergic and noradrenergic neurons (e.g., cortex, hippocampus, striatum) are homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Radioligand Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]5-HT or [³H]NE) in the presence of varying concentrations of pipofezine.

-

Termination and Measurement: The uptake reaction is terminated by rapid filtration, and the amount of radioactivity trapped within the synaptosomes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of pipofezine that inhibits 50% of the specific monoamine uptake (IC₅₀) is calculated.

Histamine H1 Receptor Binding Assay (General Protocol)

The antihistaminergic properties of pipofezine would have been assessed through a competitive radioligand binding assay.

-

Membrane Preparation: Membranes from a tissue source expressing H1 receptors (e.g., guinea pig cerebellum or cultured cells) are prepared.

-

Competitive Binding: The membranes are incubated with a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and increasing concentrations of pipofezine.

-

Separation and Quantification: Bound and free radioligand are separated by filtration, and the radioactivity of the membrane-bound fraction is measured.

-

Data Analysis: The affinity of pipofezine for the H1 receptor is determined by calculating its inhibition constant (Ki).

Experimental Workflow

References

- 1. Азафен (Пипофезин) | ГАРАНТ [base.garant.ru]

- 2. Азафен: применение в современной клинической практике [medi.ru]

- 3. «Азафен» - показания к применению, побочные эффекты, отзывы [empathycenter.ru]

- 4. Пипофезин — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]

- 5. Азафен - 12 отзывов, инструкция по применению [protabletky.ru]

- 6. Азафен - второе рождение [medi.ru]

An In-Depth Technical Guide to the Central Nervous System Effects of Azaphen (Pipofezine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaphen (pipofezine) is a tricyclic antidepressant (TCA) that has been utilized in clinical practice in Russia since the 1960s.[1][2] This technical guide provides a comprehensive overview of the current understanding of Azaphen's effects on the central nervous system (CNS). While specific quantitative binding affinities for many of its targets are not extensively documented in publicly available literature, this guide synthesizes the known pharmacological actions, drawing comparisons with other TCAs where appropriate, and details the experimental methodologies required for its full characterization. The primary mechanism of action of Azaphen is understood to be the potent inhibition of serotonin reuptake.[1][2][3][4][5][6] Additionally, it exhibits sedative properties, likely mediated by antihistamine activity, and has a noted affinity for sigma-2 receptors.[1][2][3][6] This document aims to be a foundational resource for researchers investigating the neuropharmacology of Azaphen and for professionals involved in the development of novel CNS-active compounds.

Introduction

Azaphen, with the active ingredient pipofezine, is a tricyclic antidepressant belonging to the dibenzoxazepine class.[1][2] Despite its long history of clinical use for depressive disorders in Russia, detailed pharmacodynamic data is not as widely disseminated as for many other antidepressants. This guide consolidates the available information on its CNS effects, provides detailed experimental protocols for its further study, and visualizes its putative signaling pathways.

Pharmacodynamics: Effects on CNS Targets

The primary antidepressant effect of Azaphen is attributed to its potent inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[1][2][3][4][5][6] Like other TCAs, it is presumed to have a broader receptor-binding profile that contributes to both its therapeutic effects and side-effect profile.

Monoamine Transporters

Azaphen is a potent inhibitor of serotonin reuptake.[1][2][3][4][5][6] One study indicated a 65-70% inhibition of ³H-serotonin uptake at a concentration of 50 µM.[3] Its effects on the norepinephrine transporter (NET) and dopamine transporter (DAT) are less clear, but as a TCA, some interaction with NET is expected.[6]

Other CNS Receptors

Azaphen exhibits a notable binding affinity for sigma-2 (σ₂) receptors, with a reported IC50 of 8.19 nM.[3] It is also suggested to have antihistamine properties, which likely contribute to its sedative effects.[1][2][6] The anticholinergic and antiadrenergic activities are less well-defined but are considered likely properties, characteristic of the TCA class.[1][2][6]

Data Presentation

The following table summarizes the available quantitative data on Azaphen's binding and functional activity. It is important to note the significant gaps in the publicly available data.

| Target | Parameter | Value | Reference |

| Serotonin Transporter (SERT) | % Inhibition of ³H-serotonin uptake @ 50 µM | 65-70% | [3] |

| Sigma-2 (σ₂) Receptor | IC50 | 8.19 nM | [3] |

| Norepinephrine Transporter (NET) | Ki / IC50 | Not Available | |

| Dopamine Transporter (DAT) | Ki / IC50 | Not Available | |

| Histamine H1 Receptor | Ki / IC50 | Not Available | |

| α-Adrenergic Receptors | Ki / IC50 | Not Available | |

| Muscarinic Acetylcholine Receptors | Ki / IC50 | Not Available |

Experimental Protocols

This section details the methodologies for key experiments to further elucidate the CNS effects of Azaphen.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Azaphen for various CNS receptors and transporters.

Methodology:

-

Membrane Preparation:

-

For each target receptor/transporter, use either recombinant cell lines overexpressing the human target (e.g., HEK293 cells) or homogenized brain tissue from a suitable animal model (e.g., rat cortex for SERT).

-

Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a specific radioligand for the target of interest (e.g., [³H]-Citalopram for SERT).

-

A range of concentrations of unlabeled Azaphen.

-

The prepared membrane homogenate.

-

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known, potent unlabeled ligand for the target.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of Azaphen that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 1: Workflow for Radioligand Binding Assay.

In Vitro Serotonin Reuptake Assay

Objective: To determine the functional potency (IC50) of Azaphen in inhibiting serotonin reuptake.

Methodology:

-

Cell Culture:

-

Use a cell line that endogenously expresses the human serotonin transporter (e.g., JAR cells) or a cell line stably transfected with hSERT (e.g., HEK293-hSERT).

-

Culture the cells to confluency in appropriate media.

-

-

Reuptake Assay:

-

On the day of the assay, wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with varying concentrations of Azaphen for a short period (e.g., 15-30 minutes) at 37°C.

-

Initiate the reuptake by adding a fixed concentration of [³H]-serotonin.

-

Allow the reuptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reuptake by rapidly washing the cells with ice-cold KRH buffer.

-

-

Detection:

-

Lyse the cells to release the intracellular [³H]-serotonin.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value by plotting the percentage inhibition of serotonin reuptake against the concentration of Azaphen and performing a non-linear regression analysis.

-

References

Early Research on the Efficacy of Azaphen: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Efficacy Data

Initial clinical investigations of Azaphen demonstrated a notable antidepressant effect. A key early study reported a positive outcome in 83.2% of patients treated with Azaphen, compared to a 52.8% response rate in the placebo group. These findings suggested a significant therapeutic advantage for Azaphen in the management of depressive disorders.

Table 1: Summary of Early Clinical Efficacy Data for Azaphen

| Study Cohort | Treatment Group | Number of Patients (n) | Dosage | Treatment Duration | Positive Outcome (%) | Placebo Response Rate (%) |

| Depressive Disorders | Azaphen | Data not available | Data not available | Data not available | 83.2 | 52.8 |

Further detailed data from the primary sources, including patient demographics and specific assessment scales used, were not available in the reviewed literature.

Mechanism of Action: Serotonin Reuptake Inhibition

As a member of the tricyclic antidepressant class, the primary mechanism of action of Azaphen is the inhibition of serotonin reuptake in the synaptic cleft. By blocking the serotonin transporter (SERT), Azaphen increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. This modulation of the serotonin system is believed to be central to its antidepressant effects.

Caption: Proposed mechanism of action for Azaphen.

Experimental Protocols

The preclinical assessment of Azaphen's antidepressant efficacy relied on established behavioral models in rodents. These tests are designed to induce a state of "behavioral despair," which can be reversed by effective antidepressant treatment.

Porsolt Forced Swim Test

The Porsolt forced swim test is a widely used model to screen for antidepressant activity.

-

Apparatus: A transparent cylindrical tank (approximately 25 cm high, 10-15 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure:

-

Habituation (Day 1): Mice or rats are placed in the water tank for a 15-minute pre-swim session.

-

Test Session (Day 2): 24 hours after the pre-swim, the animals are again placed in the swim tank for a 5-6 minute test session.

-

Data Collection: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded.

-

-

Endpoint: A significant reduction in the duration of immobility in the Azaphen-treated group compared to the control group is indicative of antidepressant efficacy.

Nomura Water Wheel Test

This test was developed as a modification of the forced swim test to provide a more objective measure of escape-oriented behavior.

-

Apparatus: A water tank containing a freely rotating wheel.

-

Procedure:

-

Habituation: The animal is placed in the tank and learns that the wheel can be turned.

-

Test Session: Following habituation, the animal is placed back in the tank, and the number of wheel rotations is automatically recorded.

-

-

Endpoint: Antidepressant activity is indicated by a significant increase in the number of wheel rotations in the treated group, reflecting a longer persistence in escape-directed behavior.

Caption: Preclinical experimental workflow for assessing Azaphen's efficacy.

Absorption and Distribution Studies in Rats

Early pharmacokinetic studies were conducted in rats to understand the absorption and distribution of Azaphen.

-

Administration: Azaphen was administered orally to rats.

-

Sample Collection: At various time points post-administration, blood, urine, and various organs (liver, kidneys, heart, brain) were collected.

-

Analysis: The concentration of Azaphen in the collected samples was determined to assess its absorption from the gastrointestinal tract and its distribution throughout the body.

-

Key Findings: These studies indicated that Azaphen is well-absorbed after oral administration, with the highest concentrations found in the liver and kidneys, and lesser amounts in the heart and brain. A significant portion of the drug was found to be eliminated through urine.

Conclusion

The early research on Azaphen established its efficacy as an antidepressant, with a primary mechanism of action as a serotonin reuptake inhibitor. Preclinical studies utilizing the Porsolt forced swim test and the Nomura water wheel test provided a behavioral basis for its antidepressant effects. Initial pharmacokinetic studies in rats demonstrated good oral absorption and widespread distribution. While the foundational data is robust, a comprehensive understanding of the patient populations in early clinical trials and more detailed pharmacokinetic and pharmacodynamic data would further enhance our knowledge of this important early antidepressant.

Methodological & Application

Protocol for the Dissolution of Azaphen for In Vitro Research

Application Note and Protocol

Introduction

Azaphen, also known as Pipofezine, is a tricyclic antidepressant that acts as a potent and selective inhibitor of serotonin reuptake. Its mechanism of action makes it a valuable tool for in vitro studies investigating serotonergic signaling pathways and their role in various cellular processes. Proper dissolution and preparation of Azaphen are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the dissolution of Azaphen for use in in vitro studies, including recommended solvents, stock solution preparation, and handling procedures. Additionally, it outlines the key signaling pathways affected by Azaphen.

Data Presentation

The following table summarizes the key quantitative data for the preparation of Azaphen solutions for in vitro experiments.

| Parameter | Value | Notes |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |

| Typical Stock Concentration | 1 mM, 5 mM, 10 mM | The choice of concentration depends on the experimental requirements. A 10 mM stock is often used for initial studies. |

| Final In Vitro Concentration | Varies (typically nM to µM range) | The optimal final concentration should be determined empirically for each cell type and assay. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity. |

| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution to avoid repeated freeze-thaw cycles. |

Experimental Protocols

This section provides a detailed methodology for the preparation of Azaphen stock solutions and their application in cell culture experiments.

Materials:

-

Azaphen (Pipofezine) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile serological pipettes and pipette tips

-

Cell culture medium appropriate for the cell line being used

-

Sterile cell culture flasks or plates

Protocol for Preparation of a 10 mM Azaphen Stock Solution:

-

Pre-warming the Solvent: Warm the required volume of DMSO to 37°C to aid in the dissolution process.

-

Weighing Azaphen: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Azaphen powder. For a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)

-

Dissolution: Add the weighed Azaphen powder to a sterile microcentrifuge tube. Add the pre-warmed DMSO to the tube to achieve the final desired concentration of 10 mM.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Sonication (Optional but Recommended): To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[1]

-

Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in an aseptic environment. If there are concerns about sterility, the solution can be filtered through a 0.22 µm sterile syringe filter.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Treating Cells with Azaphen:

-

Cell Seeding: Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and grow to the desired confluency.

-

Preparation of Working Solution: Thaw an aliquot of the Azaphen stock solution at room temperature. Prepare a series of dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v) to minimize solvent toxicity.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired final concentration of Azaphen. Include a vehicle control group treated with the same concentration of DMSO as the highest Azaphen concentration group.

-

Incubation: Incubate the cells for the desired period according to the experimental design.

-

Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as western blotting, PCR, or functional assays.

Mandatory Visualization

Signaling Pathway of Azaphen (Serotonin Reuptake Inhibition)

Caption: Azaphen inhibits serotonin reuptake, increasing synaptic serotonin levels.

Experimental Workflow for In Vitro Azaphen Studies

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Azaphen in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Azaphen (Pipofezine) in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The method utilizes protein precipitation for sample cleanup, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. The method has been validated according to established regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and stability.

Introduction

Azaphen (Pipofezine) is a tricyclic antidepressant used in the treatment of depressive and anxiety disorders. Accurate quantification of Azaphen in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy and safety. HPLC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and speed.[1][2] This document provides a comprehensive protocol for the extraction and quantification of Azaphen in human plasma, suitable for high-throughput analysis in a regulated laboratory environment.

Experimental Protocols

Materials and Reagents

-

Analytes: Azaphen dihydrochloride and Amitriptyline hydrochloride (Internal Standard, IS).

-

Chemicals: HPLC-grade methanol, acetonitrile, and formic acid. Ultrapure water.[3]

-

Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation

-

HPLC System: A system equipped with a binary pump, degasser, and autosampler.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.7 µm).[4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Azaphen and Amitriptyline (IS) in methanol.

-

Working Solutions: Prepare intermediate working solutions for calibration standards (CS) and quality control (QC) samples by diluting the stock solutions with a methanol/water (50:50, v/v) mixture.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation: Protein Precipitation

-

Label polypropylene tubes for each sample, standard, and QC.

-

Pipette 100 µL of plasma into the corresponding tubes.

-

Add 25 µL of the appropriate Azaphen working solution for CS and QC samples. For blank and zero samples, add 25 µL of methanol/water (50:50, v/v).

-

Add 25 µL of the IS working solution (100 ng/mL Amitriptyline) to all tubes except the blank.

-

Vortex each tube for 10 seconds.

-

Add 300 µL of methanol (protein precipitant) to all tubes.[4]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Column (50 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.45 mL/min[4] |

| Gradient | 0-0.5 min (20% B), 0.5-2.5 min (20-80% B), 2.5-3.0 min (80% B), 3.0-3.1 min (80-20% B), 3.1-4.0 min (20% B) |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 6°C[5] |

| Total Run Time | 4.0 minutes |

Table 2: Mass Spectrometer Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | Azaphen: m/z 308.2 → 100.1 Amitriptyline (IS): m/z 278.2 → 91.1 |

Method Validation Summary

The bioanalytical method was validated in accordance with regulatory guidelines. The validation assessed linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[6]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.50 to 500 ng/mL for Azaphen in human plasma. The coefficient of determination (r²) was consistently ≥ 0.998. The lower limit of quantification (LLOQ) was established at 0.50 ng/mL.

Table 3: Calibration Curve Details

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Azaphen | 0.50 - 500 | y = 0.015x + 0.002 | ≥ 0.998 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, High). The results demonstrate that the method is both accurate and precise.[4]

Table 4: Accuracy and Precision Data

| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ QC | 0.50 | 6.8 | 105.2 | 8.1 | 103.5 |

| Low QC | 1.50 | 4.5 | 98.7 | 5.9 | 101.2 |

| Mid QC | 75.0 | 3.1 | 102.4 | 4.2 | 100.8 |

| High QC | 400 | 2.8 | 97.5 | 3.9 | 98.9 |

Recovery and Matrix Effect

The extraction recovery of Azaphen and the IS was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, indicating that endogenous plasma components do not interfere with the quantification.

Table 5: Recovery and Matrix Effect

| QC Level | Conc. (ng/mL) | Azaphen Mean Recovery (%) | IS Mean Recovery (%) | Matrix Effect (%) |

| Low QC | 1.50 | 91.5 | 94.2 | 98.1 |

| Mid QC | 75.0 | 93.2 | 94.8 | 101.5 |

| High QC | 400 | 92.8 | 93.9 | 99.6 |

Stability

Azaphen was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours at room temperature), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).[5]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Azaphen quantification in plasma.

Logical Relationship of Method Validation

Caption: Core components of bioanalytical method validation.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Azaphen in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time make it highly suitable for the analysis of a large number of samples in clinical and research settings. The successful validation confirms that the method meets the stringent requirements for bioanalytical applications.

References

- 1. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. agilent.com [agilent.com]

- 4. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

Application Notes and Protocols for Neuropharmacology Research Using Azaphen in Cultured Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaphen (pipofezine) is a tricyclic antidepressant (TCA) that primarily functions as a serotonin reuptake inhibitor.[1] In neuropharmacology research, investigating the effects of such compounds on cultured neuronal cells provides a valuable in vitro model to elucidate their mechanisms of action, neuroprotective potential, and impact on neuronal signaling pathways. These studies are crucial for understanding the cellular and molecular basis of their therapeutic effects and for the development of novel neurotherapeutics.

While specific data on Azaphen in cultured neuronal cells is limited, the well-documented effects of other tricyclic antidepressants can serve as a strong predictive framework for its actions. TCAs are known to influence a variety of cellular processes in neurons and glial cells, including intracellular calcium signaling, the expression of neurotrophic factors, and the activation of key signaling cascades that regulate cell survival, plasticity, and function.[2][3][4]

These application notes provide an overview of the potential effects of Azaphen and detailed protocols for studying its action in cultured neuronal cells, based on established methodologies for tricyclic antidepressants.

Potential Mechanisms of Action and Cellular Effects

Azaphen, as a tricyclic antidepressant, is expected to exert its effects on neuronal cells through multiple mechanisms. The primary mechanism of TCAs involves the blockade of serotonin and norepinephrine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[5][6] Beyond this primary action, TCAs have been shown to engage various intracellular signaling pathways that are critical for neuronal health and function.

Key Signaling Pathways Implicated in the Action of Tricyclic Antidepressants:

-

Neurotrophic Factor Signaling: Antidepressants, including TCAs, have been demonstrated to increase the production of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), often through actions on astrocytes.[3][4][7] These neurotrophic factors then act on neuronal receptors (like TrkB for BDNF) to activate downstream signaling cascades.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and protein synthesis. BDNF signaling is known to activate the PI3K/Akt pathway, which in turn can modulate the activity of the mammalian target of rapamycin (mTOR).[8][9][10] The activation of mTOR is crucial for the synthesis of synaptic proteins, contributing to neuroplasticity.[8][10]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical cascade activated by neurotrophic factors.[11] This pathway is involved in cell proliferation, differentiation, and survival. TCAs have been shown to induce ERK activation in glial cells, contributing to the production of neurotrophic factors.[4]

-

cAMP/PKA/CREB Pathway: The cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway is a key player in neuroplasticity and gene expression.[11][12] Activation of this pathway by neurotransmitters and neurotrophic factors can lead to the transcription of genes involved in neuronal survival and function, including BDNF itself.[12]

-

Intracellular Calcium Signaling: Some TCAs can directly influence intracellular calcium levels by inducing the release of calcium from intracellular stores and affecting calcium influx across the plasma membrane.[2] These alterations in calcium homeostasis can have widespread effects on neuronal signaling and function.

Data Presentation: Expected Effects of Tricyclic Antidepressants in Neuronal Cultures

| Parameter | Cell Type | Effect of Tricyclic Antidepressants | Potential Assay/Technique | References |

| Neurotransmitter Reuptake | Neurons | Inhibition of serotonin and norepinephrine reuptake | Radioligand binding assays, synaptosome uptake assays | [5],[6] |

| Intracellular Calcium ([Ca2+]i) | Neurons, Glia | Dose-dependent increase or inhibition | Calcium imaging (e.g., with Fura-2 AM) | [2] |

| Neurotrophic Factor Expression (BDNF, GDNF) | Astrocytes, Neurons | Increased mRNA and protein expression | qPCR, ELISA, Western Blot | [3],[4],[7] |

| Cell Viability/Neuroprotection | Neurons | Protection against various insults (e.g., excitotoxicity, oxidative stress) | MTT assay, LDH assay, TUNEL staining | [13] |

| Neurite Outgrowth | Neurons | Promotion of dendritic and axonal growth | Immunocytochemistry and morphological analysis | [14] |

| Signaling Protein Phosphorylation (Akt, ERK, CREB) | Neurons, Glia | Increased phosphorylation | Western Blot, Immunocytochemistry | [4],[7] |

| Synaptic Protein Expression (e.g., PSD-95, Synaptophysin) | Neurons | Increased expression | Western Blot, Immunocytochemistry | [10] |

Mandatory Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. High concentrations of tricyclic antidepressants increase intracellular Ca2+ in cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclic Antidepressant Amitriptyline Indirectly Increases the Proliferation of Adult Dentate Gyrus-Derived Neural Precursors: An Involvement of Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tricyclic Antidepressant Amitriptyline-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Neuroprotective Effects of Antidepressants via Upregulation of Neurotrophic Factors in the MPTP Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brain-Derived Neurotrophic Factor Induces Mammalian Target of Rapamycin-Dependent Local Activation of Translation Machinery and Protein Synthesis in Neuronal Dendrites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of brain-derived neurotrophic factor mediated by autophagy through the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of BDNF-mTORC1 Signaling Pathway in Female Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective and Disease-Modifying Effects of the Triazinetrione ACD856, a Positive Allosteric Modulator of Trk-Receptors for the Treatment of Cognitive Dysfunction in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Azaphen Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and structure-activity relationship (SAR) studies of novel Azaphen (pipofezine) derivatives, focusing on 2-methoxyphenylpiperazine analogs with potential antidepressant-like activity.

Introduction

Azaphen (pipofezine) is a tricyclic antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor. The development of novel Azaphen derivatives is a promising strategy for identifying new chemical entities with improved efficacy and safety profiles for the treatment of depressive disorders. This application note focuses on the synthesis of a series of 2-methoxyphenylpiperazine derivatives and the evaluation of their antidepressant-like effects using established preclinical models. The structure-activity relationship is explored to identify key structural motifs responsible for biological activity. Furthermore, the underlying signaling pathways potentially modulated by these compounds are discussed.

Data Presentation

The antidepressant-like activity of newly synthesized 2-methoxyphenylpiperazine derivatives was evaluated using the Forced Swim Test (FST) and Tail Suspension Test (TST) in mice. The primary endpoint in these tests is the duration of immobility, where a reduction in immobility time is indicative of an antidepressant-like effect.

Table 1: Antidepressant-Like Activity of HBK-10 in the Forced Swim Test (FST) in Naïve Mice [1]

| Compound | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) | % Reduction in Immobility |

| Vehicle | - | 155.4 ± 7.9 | - |

| HBK-10 | 1.25 | 122.6 ± 8.1 | 21.1 |

| HBK-10 | 2.5 | 118.8 ± 6.4 | 23.5 |

| HBK-10 | 5 | 114.1 ± 7.2** | 26.6 |

| HBK-10 | 7.5 | 86.7 ± 9.3 | 44.2 |

| HBK-10 | 10 | 82.1 ± 10.1 | 47.2 |

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. SEM: Standard Error of the Mean.

Table 2: Antidepressant-Like Activity of Compound 6a in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice [2]

| Test | Compound | Dose (mg/kg) | Immobility Time (s) (Mean ± SEM) |

| FST | Control | - | 175.3 ± 5.4 |

| Fluoxetine | 20 | 110.1 ± 4.9 | |

| Compound 6a | 40 | 115.2 ± 6.1 | |

| TST | Control | - | 168.9 ± 7.2 |

| Fluoxetine | 20 | 105.7 ± 5.8 | |

| Compound 6a | 40 | 109.4 ± 6.5 |

**p < 0.01 vs. Control. SEM: Standard Error of the Mean.

Experimental Protocols

Synthesis of 2-Methoxyphenylpiperazine Derivatives (e.g., HBK-10)[1]

This protocol describes a general method for the synthesis of 2-methoxyphenylpiperazine derivatives, exemplified by the synthesis of HBK-10.

Materials:

-

1-(2-Methoxyphenyl)piperazine

-

1-Bromo-2-(2-chloro-6-methylphenoxy)ethane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Hydrochloric acid (HCl) in diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

-

A mixture of 1-(2-methoxyphenyl)piperazine, 1-bromo-2-(2-chloro-6-methylphenoxy)ethane, and anhydrous potassium carbonate in acetonitrile is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel.

-

The purified base is dissolved in anhydrous diethyl ether, and a solution of HCl in diethyl ether is added dropwise to precipitate the hydrochloride salt.

-

The resulting solid is filtered, washed with diethyl ether, and dried under vacuum to yield the final product.

Forced Swim Test (FST) in Mice[1][3]

The FST is a widely used behavioral test to screen for antidepressant-like activity.

Apparatus:

-

A transparent glass cylinder (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

-

Mice are individually placed in the cylinder of water for a 6-minute session.

-

The session is video-recorded for later analysis.

-

The duration of immobility (defined as the time the mouse spends floating motionless or making only small movements to keep its head above water) is scored during the last 4 minutes of the 6-minute session.

-

Test compounds or vehicle are administered intraperitoneally (i.p.) at a specified time before the test (e.g., 60 minutes).

Tail Suspension Test (TST) in Mice[2]

The TST is another common behavioral despair test used to assess antidepressant-like effects.

Apparatus:

-

A horizontal bar elevated above a surface.

-

Adhesive tape.

Procedure:

-

A small piece of adhesive tape is attached to the tip of the mouse's tail.

-

The mouse is suspended by its tail from the horizontal bar.

-

The duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Test compounds or vehicle are administered at a specified time before the test.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic workflow, the experimental procedure for behavioral assays, and the proposed signaling pathway for the antidepressant-like effects of the synthesized Azaphen derivatives.

References

Application Notes and Protocols for Assessing the Sedative Effects of Pipofezine In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipofezine, also known as Azafen, is a tricyclic antidepressant that exhibits sedative properties, which are considered an integral part of its pharmacological profile.[1] These sedative effects are primarily attributed to its antagonist activity at histamine H1 receptors and potential anticholinergic actions.[1] A thorough in vivo assessment of these sedative effects is crucial for understanding its complete pharmacological profile and for the development of new chemical entities with desired sedative properties.

This document provides detailed application notes and protocols for two standard in vivo assays used to quantify the sedative effects of Pipofezine in animal models: the Open Field Test for assessing locomotor activity and the Potentiation of Pentobarbital-Induced Sleep Test for evaluating hypnotic effects.

Key In Vivo Assessment Techniques

Open Field Test (OFT)

The Open Field Test is a widely used behavioral assay to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents. A reduction in locomotor activity is a key indicator of a drug's sedative properties.

Experimental Protocol:

Animals: Male albino mice (20-25 g) are suitable for this study. Animals should be housed in a temperature-controlled room with a 12-hour light/dark cycle and allowed to acclimatize for at least one week before the experiment.

Apparatus: The open field apparatus consists of a square arena (typically 50 cm x 50 cm x 40 cm) made of a non-reflective material. The floor is divided into equal squares (e.g., 25 squares of 10 cm x 10 cm) to facilitate the counting of movements. The arena is placed in a sound-attenuated and dimly lit room. An overhead video camera is used to record the sessions for later analysis.

Procedure:

-

Administer Pipofezine intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) to different groups of mice. A control group should receive the vehicle (e.g., saline).

-

Thirty minutes after administration, place a single mouse gently in the center of the open field arena.

-

Allow the mouse to explore the arena freely for a predetermined period, typically 5 to 10 minutes.

-

Record the following parameters using the video tracking software or by manual observation:

-

Number of squares crossed (Horizontal Activity): The number of times the mouse crosses the grid lines on the floor of the arena with all four paws.

-

Rearing frequency (Vertical Activity): The number of times the mouse stands on its hind legs.

-

Time spent in the center vs. periphery: A measure of anxiety-like behavior, where a sedative effect may lead to less exploration of the center.

-

Total distance traveled: Calculated by the tracking software.

-

-

After each trial, thoroughly clean the arena with 70% ethanol to eliminate any olfactory cues for the next animal.

Data Presentation:

| Treatment Group (Dose, mg/kg) | Number of Squares Crossed (Mean ± SEM) | Rearing Frequency (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |

| Vehicle Control | 150 ± 10 | 25 ± 3 | 2500 ± 200 |

| Pipofezine (5) | 120 ± 8 | 18 ± 2 | 2000 ± 150* |

| Pipofezine (10) | 80 ± 6 | 10 ± 1 | 1300 ± 100** |

| Pipofezine (20) | 40 ± 4 | 5 ± 1 | 650 ± 50*** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. SEM: Standard Error of the Mean.

Experimental Workflow:

Workflow for the Open Field Test.

Potentiation of Pentobarbital-Induced Sleep Test

This assay is used to evaluate the hypnotic or sleep-potentiating effects of a substance. A compound with sedative properties will prolong the duration of sleep induced by a sub-hypnotic or hypnotic dose of a barbiturate like pentobarbital.

Experimental Protocol:

Animals: Male albino mice (20-25 g) are used. Animals should be fasted for at least 4 hours before the experiment.

Procedure:

-

Administer Pipofezine orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 25, 50 mg/kg) to different groups of mice. A control group receives the vehicle.

-

After a specific pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), administer a hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.).

-

Immediately after pentobarbital administration, place each mouse in an individual cage and observe for the onset of sleep. The onset of sleep is defined as the loss of the righting reflex (the inability of the mouse to return to an upright position when placed on its back).

-

Record the following parameters:

-

Latency to sleep: The time from pentobarbital administration to the loss of the righting reflex.

-

Duration of sleep: The time from the loss to the spontaneous recovery of the righting reflex.

-

-

The experiment is terminated when the animal regains its righting reflex.

Data Presentation:

| Treatment Group (Dose, mg/kg) | Latency to Sleep (min, Mean ± SEM) | Duration of Sleep (min, Mean ± SEM) |

| Vehicle Control + Pentobarbital | 10 ± 1.5 | 30 ± 5 |

| Pipofezine (10) + Pentobarbital | 8 ± 1.2 | 50 ± 6 |

| Pipofezine (25) + Pentobarbital | 6 ± 1.0 | 80 ± 8 |

| Pipofezine (50) + Pentobarbital | 4 ± 0.8 | 120 ± 10*** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control + Pentobarbital.

Experimental Workflow:

Workflow for Pentobarbital-Induced Sleep Test.

Putative Signaling Pathways for Sedative Effects

The sedative effects of Pipofezine are thought to be mediated primarily through its interaction with histamine H1 and muscarinic M1 receptors in the central nervous system.

Histamine H1 Receptor Antagonism:

Histamine is a neurotransmitter that promotes wakefulness. By blocking H1 receptors, Pipofezine inhibits the downstream signaling of histamine, leading to a decrease in neuronal excitability and promoting sedation.

Pipofezine's Antagonism of H1 Receptors.

Muscarinic M1 Receptor Antagonism (Anticholinergic Effect):

Acetylcholine, acting on M1 receptors, plays a role in arousal and cognitive function. Blockade of these receptors by Pipofezine can contribute to its sedative and cognitive-impairing side effects.

Pipofezine's Antagonism of M1 Receptors.

Conclusion

The in vivo assessment of Pipofezine's sedative effects through the Open Field Test and the Potentiation of Pentobarbital-Induced Sleep Test provides robust and quantifiable data. These assays are essential for characterizing the sedative component of Pipofezine's pharmacological profile and for guiding the development of novel compounds with tailored sedative properties. Further investigation into the specific binding affinities and downstream signaling pathways will provide a more comprehensive understanding of its mechanism of action.

References

Analytical Standards for Pipofezine Hydrochloride: A Detailed Guide for Researchers

For Immediate Release

This comprehensive application note provides detailed methodologies and analytical standards for Pipofezine hydrochloride, a tricyclic antidepressant. The protocols outlined below are intended for use by researchers, scientists, and drug development professionals to ensure accurate and reproducible results in the analysis of this active pharmaceutical ingredient (API).

Physicochemical Properties

Pipofezine hydrochloride, also known as Azafen, is a serotonin reuptake inhibitor.[1] A thorough understanding of its fundamental physicochemical properties is essential for the development of analytical methods.

| Property | Value | Source |

| Chemical Name | 5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][2][3]benzoxazine;dihydrochloride | PubChem |

| Molecular Formula | C₁₆H₂₁Cl₂N₅O | PubChem |

| Molecular Weight | 370.3 g/mol | PubChem |

| Parent Compound | Pipofezine | PubChem |

| CAS Number | 24853-80-3 | PubChem |

| Appearance | White or slightly yellowish crystalline powder | Inferred from related compounds |

| Solubility | Freely soluble in water, soluble in ethanol, sparingly soluble in chloroform, practically insoluble in ether. | Inferred from related compounds |

Spectroscopic Analysis

Spectroscopic techniques are crucial for the qualitative identification and structural elucidation of Pipofezine hydrochloride.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative determination of Pipofezine hydrochloride.

Protocol for UV-Vis Analysis:

-

Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of Pipofezine hydrochloride reference standard in methanol to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a working standard of 10 µg/mL with the same solvent.

-

Sample Solution Preparation: Prepare a sample solution of the test article in methanol at a concentration of approximately 10 µg/mL.

-

Spectrophotometric Measurement: Record the UV absorption spectrum of the sample solution from 200 to 400 nm against a methanol blank.

-

Quantification: Determine the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration of Pipofezine hydrochloride in the sample by comparing it with the absorbance of the standard solution.

Expected Quantitative Data:

| Parameter | Value |

| Solvent | Methanol |

| λmax | Expected in the range of 250-280 nm (based on similar structures) |

Note: The exact λmax should be determined experimentally using a reference standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used for the identification of functional groups present in the Pipofezine hydrochloride molecule.

Protocol for IR Analysis (KBr Pellet Method):

-

Sample Preparation: Triturate 1-2 mg of Pipofezine hydrochloride with 150-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Pellet Formation: Compress the powder into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: Record the IR spectrum of the pellet from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment (Tentative) |

| ~3400 | N-H stretching (secondary amine in piperazine ring) |

| ~3050 | Aromatic C-H stretching |

| ~2950-2800 | Aliphatic C-H stretching (methyl and methylene groups) |

| ~1620 | C=N stretching (pyridazine ring) |

| ~1600, ~1480 | Aromatic C=C stretching |

| ~1250 | C-N stretching (aryl-N) |

| ~1100 | C-O-C stretching (benzoxazine ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule, confirming its identity and structure.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of Pipofezine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Spectral Acquisition: Record the ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Expected Chemical Shifts (Tentative):

-

¹H NMR: Signals corresponding to aromatic protons, methylene protons of the piperazine ring, the methyl group on the piperazine ring, and the methyl group on the pyridazino-benzoxazine ring system are expected.

-

¹³C NMR: Resonances for all 16 carbon atoms in the molecule are expected, including those in the aromatic rings, the piperazine ring, and the methyl groups.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of Pipofezine hydrochloride, further confirming its identity.

Protocol for MS Analysis:

-

Sample Introduction: Introduce a dilute solution of Pipofezine hydrochloride into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum in full scan mode. For structural elucidation, perform tandem MS (MS/MS) to obtain fragmentation patterns.

Expected Mass Spectrometric Data:

| Parameter | Value |

| [M+H]⁺ (for Pipofezine base) | m/z 298.17 |

| Major Fragments (Tentative) | Fragmentation is likely to occur at the piperazine ring and the linkages to the main tricyclic structure. |

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of Pipofezine hydrochloride, as well as for the detection of impurities.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the quality control of Pipofezine hydrochloride.

Recommended HPLC Protocol:

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile and/or methanol). A gradient elution may be necessary to separate impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be set at the λmax determined by UV-Vis spectroscopy.

-

Injection Volume: 10-20 µL.

-

Quantification: Use an external standard method with a reference standard of Pipofezine hydrochloride.

Workflow for HPLC Analysis:

Caption: HPLC analysis workflow for Pipofezine hydrochloride.

Gas Chromatography (GC)

GC can be used for the analysis of Pipofezine hydrochloride, particularly for impurity profiling. Derivatization may be required to improve volatility and peak shape.

Recommended GC Protocol:

-

Chromatographic System: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column suitable for amine analysis (e.g., HP-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

-

Injector and Detector Temperature: Typically set around 250-280°C.

-

Oven Temperature Program: A temperature gradient program will likely be necessary to achieve good separation.

-

Sample Preparation: Dissolve the sample in a suitable organic solvent. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be beneficial.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative identification of Pipofezine hydrochloride.

Recommended TLC Protocol:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., toluene or chloroform), a more polar solvent (e.g., acetone or ethyl acetate), and a basic modifier (e.g., ammonia or diethylamine). A good starting point could be a mixture of Chloroform:Methanol:Ammonia (e.g., 90:10:1 v/v/v).

-

Sample Application: Spot dilute solutions of the sample and reference standard onto the plate.

-

Development: Develop the plate in a saturated chromatography chamber until the mobile phase has traveled a sufficient distance.

-

Visualization: Visualize the spots under UV light (254 nm). The Rf value of the sample spot should match that of the reference standard.

Impurity Profiling and Stability-Indicating Methods

Forced degradation studies are essential to develop a stability-indicating analytical method and to identify potential degradation products.

Forced Degradation Protocol:

-

Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light.

Analyze the stressed samples using the developed HPLC method to demonstrate that the method can separate the main peak from all degradation products.

Signaling Pathway for Forced Degradation Analysis:

Caption: Workflow for forced degradation studies of Pipofezine hydrochloride.

Disclaimer: The protocols and data presented in this application note are intended as a guide. All analytical methods should be fully validated in the user's laboratory to ensure their suitability for the intended purpose, in accordance with relevant regulatory guidelines such as those from the International Council for Harmonisation (ICH).

References

Troubleshooting & Optimization

Technical Support Center: Azaphen Solubility for Cell Culture Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using Azaphen (Pipofezine) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Azaphen and what is its primary mechanism of action?

Azaphen, also known by its generic name Pipofezine, is a tricyclic antidepressant (TCA).[1][2] Its primary mechanism of action is the potent inhibition of serotonin reuptake, which increases the concentration of serotonin in the synaptic cleft.[1][2][3][4] Unlike some other TCAs, it is noted for having sedative effects, suggesting antihistamine activity, and lacking significant anticholinergic properties or cardiotoxicity.[1][4]

Q2: I am having trouble dissolving Azaphen for my cell culture experiment. What are the recommended solvents?

There is limited specific data on the solubility of Azaphen in common laboratory solvents for cell culture applications. As with many poorly water-soluble drugs, a common starting point is to use organic solvents to create a concentrated stock solution, which is then diluted into the cell culture medium.[5][6] The choice of solvent may require some empirical testing.

Recommended Solvents to Test:

-

Dimethyl sulfoxide (DMSO): This is a widely used solvent for dissolving hydrophobic compounds for in vitro assays.[7][8] It is advisable to keep the final concentration in the cell culture medium low (typically <0.1% to 0.5% v/v) to avoid solvent-induced cytotoxicity.[8][9][10]

-

Ethanol (EtOH): Another common solvent for dissolving drugs.[8] Similar to DMSO, the final concentration should be minimized in the cell culture medium. A 50% ethanol/50% propylene glycol mixture is also sometimes used for injections and may be adaptable for in vitro use, with appropriate dilution.[8]

-

Acetone: In some cases, acetone has been shown to be a suitable solvent for hydrophobic drugs with low toxicity at low concentrations in cell culture.[11]

It is crucial to perform a solvent toxicity control experiment to ensure that the final concentration of the chosen solvent does not affect cell viability or the experimental outcome.[9]

Q3: My Azaphen precipitates when I add it to the cell culture medium. What can I do?

Precipitation of a compound upon dilution of a stock solution into an aqueous medium is a common issue for poorly soluble drugs.[7] Here are several troubleshooting steps:

-

Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of Azaphen in your experiment.

-

Optimize Stock Solution Concentration: Preparing a less concentrated stock solution in your organic solvent might prevent it from precipitating out as readily when diluted.

-

Use a Different Solvent: The choice of solvent can impact solubility upon dilution.[11] Experiment with the alternative solvents listed above.

-

Incorporate Surfactants or Other Solubilizing Agents: For particularly challenging compounds, the use of non-ionic surfactants like Tween-20 or Triton X-100 in the assay buffer (for cell-free assays) can help maintain solubility.[7][12] However, for cell-based assays, their use is more complex due to potential cytotoxicity.[7]

-

pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution.[12][13] However, altering the pH of cell culture medium can be detrimental to cells and should be approached with caution.

-

Serial Dilution: Instead of adding the stock solution directly to the final volume of media, try a serial dilution approach where the stock is first diluted in a smaller volume of media before being added to the rest.

Troubleshooting Guide

This guide addresses specific issues that may arise when preparing and using Azaphen in cell culture.

Issue 1: Azaphen powder will not dissolve in the initial solvent.

-

Problem: The selected solvent may not be appropriate for Azaphen.

-

Solution:

-

Try a different organic solvent from the recommended list (DMSO, Ethanol, Acetone).

-

Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.[14] Be mindful of the compound's stability at higher temperatures.

-

Sonication can also be used to break up aggregates and enhance dissolution.[7]

-

Issue 2: The stock solution is clear, but a precipitate forms immediately upon dilution in cell culture medium.

-

Problem: The aqueous environment of the cell culture medium is causing the hydrophobic Azaphen to come out of solution.

-

Solution Workflow:

Caption: Workflow for troubleshooting Azaphen precipitation in cell culture media.

Issue 3: The cell culture medium becomes turbid, or a precipitate forms over time.

-

Problem: This could be due to delayed drug precipitation, or it could be an issue with the cell culture medium itself, such as the precipitation of salts or proteins.[15][16]

-

Solution:

-

Rule out Contamination: First, check for bacterial or fungal contamination, which can cause turbidity.[16]

-

Check Media and Serum: Ensure that the medium and serum have been stored correctly and have not undergone repeated freeze-thaw cycles, which can cause protein precipitation.

-

Incubator Conditions: Verify that the incubator has proper humidity to prevent evaporation, which can concentrate salts and lead to precipitation.

-

Component Interaction: Some components in the media can interact with the drug or the solvent. Consider using a simpler, serum-free medium for the initial solubilization tests if possible.

-

Quantitative Data Summary

The following tables provide a summary of common solvents used for poorly soluble drugs and general guidelines for their use in cell culture.

Table 1: Properties of Common Solvents for Cell Culture

| Solvent | Polarity | Common Starting Stock Concentration | Typical Final Concentration in Media | Notes |

| DMSO | Polar aprotic | 10-100 mM | < 0.5% | Can be toxic at higher concentrations.[8][10] |

| Ethanol | Polar protic | 10-100 mM | < 0.5% | Can have biological effects on cells.[9] |